molecular formula C11H18F2N2O B1490818 (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone CAS No. 2098077-73-5

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone

Cat. No.: B1490818
CAS No.: 2098077-73-5
M. Wt: 232.27 g/mol
InChI Key: UUZGEBMMGDRKKS-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom. These structures are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and piperidine rings, along with the difluoromethyl group. The spatial orientation of these groups could significantly influence the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrolidine and piperidine rings can participate in various chemical reactions, and the difluoromethyl group could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its exact structure. The presence of the difluoromethyl group could influence these properties .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Its attractiveness stems from efficient pharmacophore space exploration due to sp3-hybridization, stereochemistry contribution, and increased three-dimensional coverage through a phenomenon called “pseudorotation”. The review by Li Petri et al. (2021) outlines bioactive molecules with target selectivity that feature the pyrrolidine ring. This includes various derivatives with demonstrated biological activity, emphasizing the significance of pyrrolidine in the design of new compounds with diverse biological profiles.

Piperidine and CNS Acting Drugs

Piperidine rings are integral to developing Central Nervous System (CNS) acting drugs. Saganuwan (2017) highlighted that heterocycles, including piperidine, play a pivotal role in synthesizing compounds with CNS activity. These compounds can span a range of effects from depression to euphoria and convulsion, underlining the importance of piperidine in medicinal chemistry for CNS disorders.

Chemical Inhibitors and Metabolism

The role of piperidine derivatives in drug metabolism is also critical, as outlined by Khojasteh et al. (2011). Their review on Cytochrome P450 (CYP) enzymes, which metabolize a vast array of drugs, indicates that piperidine-based compounds can act as selective inhibitors for CYP isoforms, impacting drug-drug interactions and metabolism.

Environmental and Biological Relevance

Piperidine and pyrrolidine derivatives also find relevance in environmental and biological contexts, as they can be involved in the fate and transformation of persistent organic pollutants, such as per- and polyfluoroalkyl substances (PFASs) in landfills, as discussed by Hamid et al. (2018).

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and the biological system in which it is used. Compounds containing pyrrolidine and piperidine rings are found in many pharmaceuticals and can have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. Proper safety precautions should be taken when handling any chemical compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and potential uses in various biological systems .

Properties

IUPAC Name

[3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c12-10(13)9-3-6-15(7-9)11(16)8-1-4-14-5-2-8/h8-10,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZGEBMMGDRKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
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(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
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(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
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(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
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(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
Reactant of Route 6
(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone

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